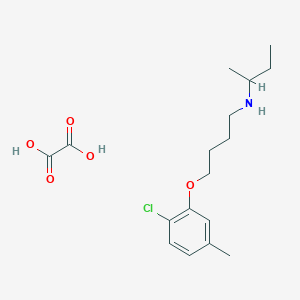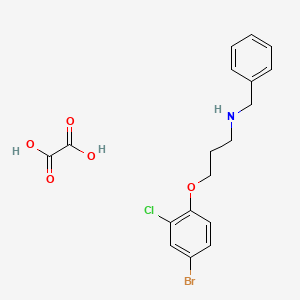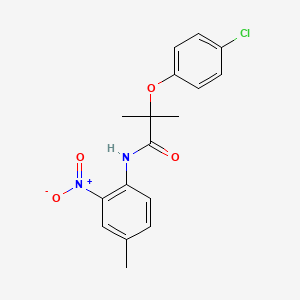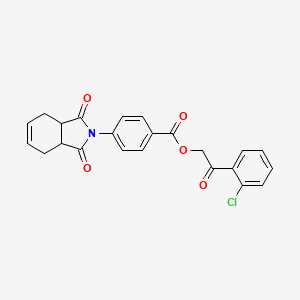
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid
Overview
Description
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a butyl group, a chlorinated methylphenoxy group, and an amine group. The addition of oxalic acid forms a salt, which can influence the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine typically involves multiple steps:
Formation of the Chlorinated Methylphenoxy Intermediate: This step involves the chlorination of methylphenol to introduce the chlorine atom at the desired position.
Alkylation: The chlorinated methylphenol is then reacted with butyl bromide in the presence of a base to form the butylated intermediate.
Amination: The butylated intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group.
Salt Formation: Finally, the amine compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorinated phenoxy group can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated phenoxy compounds.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The chlorinated phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. The overall effect depends on the specific biological context and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-butan-2-yl-4-(2-chlorophenoxy)butan-1-amine: Lacks the methyl group on the phenoxy ring.
N-butan-2-yl-4-(2-methylphenoxy)butan-1-amine: Lacks the chlorine atom on the phenoxy ring.
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine: Without the oxalic acid salt.
Uniqueness
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid is unique due to the presence of both chlorine and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The formation of the oxalic acid salt can also affect its solubility and stability, making it distinct from similar compounds.
Properties
IUPAC Name |
N-butan-2-yl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.C2H2O4/c1-4-13(3)17-9-5-6-10-18-15-11-12(2)7-8-14(15)16;3-1(4)2(5)6/h7-8,11,13,17H,4-6,9-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZFMNYSLGSZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCCOC1=C(C=CC(=C1)C)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B4042085.png)
![[4-(4-bromo-2,6-dimethylphenoxy)butyl]dimethylamine oxalate](/img/structure/B4042092.png)
![5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4042095.png)
![2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042102.png)

![1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042116.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4042120.png)

![2-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4042130.png)
![N-[2-(2-bromo-4-chlorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4042136.png)
![2-(1-naphthyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4042138.png)
![N-[3-(2-chloro-4-methylphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4042161.png)

![1-[4-(3-Methoxyphenoxy)butyl]-2-methylimidazole;oxalic acid](/img/structure/B4042178.png)
